molecular formula C6H11N3O B12934559 2-(Ethylamino)-5-methyl-3,5-dihydro-4H-imidazol-4-one CAS No. 199996-72-0

2-(Ethylamino)-5-methyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12934559
CAS No.: 199996-72-0
M. Wt: 141.17 g/mol
InChI Key: AXBWTGOWIMZDQY-UHFFFAOYSA-N
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Description

2-(Ethylamino)-5-methyl-1H-imidazol-4(5H)-one is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of an ethylamino group at the second position, a methyl group at the fifth position, and a keto group at the fourth position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-5-methyl-1H-imidazol-4(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylamino-4,5-dimethylimidazole with an appropriate oxidizing agent to introduce the keto group at the fourth position. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(Ethylamino)-5-methyl-1H-imidazol-4(5H)-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-5-methyl-1H-imidazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The ethylamino and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with higher oxidation states, while reduction can produce alcohol derivatives. Substitution reactions result in the formation of various substituted imidazole compounds.

Scientific Research Applications

2-(Ethylamino)-5-methyl-1H-imidazol-4(5H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-5-methyl-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethylamino)ethanol: This compound has a similar ethylamino group but lacks the imidazole ring and keto group.

    2-Amino-1H-benzimidazol-5-ol: This compound contains an imidazole ring but differs in the substitution pattern and functional groups.

Uniqueness

2-(Ethylamino)-5-methyl-1H-imidazol-4(5H)-one is unique due to its specific substitution pattern and the presence of both ethylamino and keto groups on the imidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

CAS No.

199996-72-0

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-ethylimino-5-methylimidazolidin-4-one

InChI

InChI=1S/C6H11N3O/c1-3-7-6-8-4(2)5(10)9-6/h4H,3H2,1-2H3,(H2,7,8,9,10)

InChI Key

AXBWTGOWIMZDQY-UHFFFAOYSA-N

Canonical SMILES

CCN=C1NC(C(=O)N1)C

Origin of Product

United States

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